7-Ethyl-1-benzofuran-3-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-1-benzofuran-3-carboxylic acid typically involves the construction of the benzofuran ring followed by the introduction of the ethyl and carboxylic acid groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the cyclization of 2-hydroxyphenylacetic acid derivatives can yield benzofuran carboxylic acids .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include catalytic hydrogenation, oxidation, and cyclization reactions. The choice of catalysts, solvents, and reaction conditions is crucial for achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
7-Ethyl-1-benzofuran-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, such as anti-tumor, antibacterial, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Ethyl-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-tumor effects .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simple benzofuran ring structure.
2-Ethylbenzofuran: A similar compound with an ethyl group at the 2-position.
3-Carboxybenzofuran: A compound with a carboxylic acid group at the 3-position.
Uniqueness
7-Ethyl-1-benzofuran-3-carboxylic acid is unique due to the specific positioning of the ethyl and carboxylic acid groups, which can influence its biological activity and chemical reactivity. This unique structure may confer distinct pharmacological properties compared to other benzofuran derivatives .
Properties
Molecular Formula |
C11H10O3 |
---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
7-ethyl-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C11H10O3/c1-2-7-4-3-5-8-9(11(12)13)6-14-10(7)8/h3-6H,2H2,1H3,(H,12,13) |
InChI Key |
CRLGLFDNRXIJHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CO2)C(=O)O |
Origin of Product |
United States |
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